tert-Butyl (3-ethynylpyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (3-ethynylpyridin-4-yl)carbamate is an organic compound with the molecular formula C12H14N2O2 It is a derivative of pyridine, featuring an ethynyl group at the 3-position and a tert-butyl carbamate group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-ethynylpyridin-4-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Enyne Side Chain Introduction:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-ethynylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, piperidine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (3-ethynylpyridin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-ethynylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-ethynylpyridin-2-yl)carbamate: Similar in structure but with the ethynyl group at the 2-position.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Features a cyano group and dimethyl substitution.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidine ring with dioxo substitution.
Uniqueness
tert-Butyl (3-ethynylpyridin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-(3-ethynylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) |
InChI Key |
DQJITDXLDRKGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C#C |
Origin of Product |
United States |
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